molecular formula C21H27ClN2O4S B2894753 Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215595-40-6

Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2894753
CAS No.: 1215595-40-6
M. Wt: 438.97
InChI Key: FWKSBSYXLIPYOI-UHFFFAOYSA-N
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Description

Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural attributes include:

  • Position 6: An isopropyl group, contributing steric bulk and lipophilicity.
  • Position 3: An ethyl carboxylate ester, influencing solubility and metabolic stability.
  • Counterion: Hydrochloride salt, enhancing crystallinity and aqueous solubility.

Properties

IUPAC Name

ethyl 2-[(2-phenoxyacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S.ClH/c1-4-26-21(25)19-16-10-11-23(14(2)3)12-17(16)28-20(19)22-18(24)13-27-15-8-6-5-7-9-15;/h5-9,14H,4,10-13H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKSBSYXLIPYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tetrahydrothieno[2,3-c]pyridine scaffold but differ in substituents at positions 2, 3, and 4. Below is a detailed comparison based on available

Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives

Compound Name (Hydrochloride) Position 6 Position 2 Substituent Position 3 Group Molecular Weight Key Differences vs. Target Compound
Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Isopropyl 2-Phenoxyacetamido Ethyl carboxylate Not provided Reference compound
6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Ethyl 2-(Naphthalen-1-yl)acetamido Carboxamide Not provided - Smaller 6-substituent (ethyl vs. isopropyl)
- Carboxamide at C3 (vs. ester)
6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Isopropyl 2-(Naphthalen-1-yl)acetamido Carboxamide Not provided - Naphthalene vs. phenoxy at C2
- Carboxamide at C3 (vs. ester)
Methyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzyl Propionamido Methyl carboxylate 394.9 - Bulkier 6-substituent (benzyl vs. isopropyl)
- Propionamido vs. phenoxyacetamido at C2
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzyl Thiophene-2-carboxamido Ethyl carboxylate 463.0 - Thiophene vs. phenoxy at C2
- Benzyl vs. isopropyl at C6

Key Insights from Structural Variations

Position 6 Substitution: Isopropyl (target compound and ): Enhances lipophilicity and steric hindrance compared to ethyl or benzyl . This may influence membrane permeability and target binding.

Position 2 Substituent: Phenoxyacetamido (target compound): Combines aromaticity (phenoxy) with hydrogen-bonding capacity (amide), likely optimizing receptor interactions. Naphthalenylacetamido : Larger aromatic system may enhance π-π stacking but reduce solubility.

Position 3 Functional Group :

  • Ethyl carboxylate (target compound and ): Ester groups are metabolically labile (prone to hydrolysis) but improve cell permeability compared to carboxamide .
  • Methyl carboxylate : Shorter alkyl chain reduces lipophilicity slightly vs. ethyl.

Pharmacological Implications: Evidence from SAR studies on related thiophene derivatives (e.g., adenosine receptor modulators ) suggests that substituents like trifluoromethyl or phenoxy on aromatic rings enhance binding affinity. The target compound’s phenoxyacetamido group may confer similar advantages. Carboxamide derivatives (e.g., ) likely exhibit greater metabolic stability but reduced absorption compared to carboxylate esters.

Research Findings and Trends

  • Synthetic Accessibility : Carboxylate esters (e.g., target compound) are typically easier to synthesize than carboxamides, favoring scalable production .
  • Safety Profiles : Hydrochloride salts (common across all compounds) improve handling but require strict control of humidity and temperature during storage .
  • Computational Modeling: Molecular docking studies on similar scaffolds suggest that isopropyl and phenoxy groups optimize hydrophobic interactions in receptor pockets .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of tetrahydrothieno-pyridine precursors, amide coupling with phenoxyacetic acid derivatives, and salt formation. Key steps include:

  • Cyclization : Temperature-controlled condensation of substituted pyridine intermediates (e.g., 70–80°C in ethanol) to form the tetrahydrothieno-pyridine core .
  • Amide Coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF to attach the phenoxyacetamido group .
  • Salt Formation : Hydrochloride salt precipitation via HCl gas bubbling in ethyl acetate .
  • Optimization : Reaction yields are maximized by solvent selection (e.g., DMF for solubility) and monitoring via TLC/NMR to track intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon connectivity (e.g., δ 1.24 ppm for ethyl groups, δ 7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 493.2) .
  • X-ray Crystallography : Single-crystal analysis to resolve 3D conformation (e.g., SHELXL refinement for bond angles and torsional strain) .

Q. What are the primary solubility and stability considerations for this compound in preclinical studies?

  • Methodological Answer :

  • Solubility : Tested in DMSO (>10 mg/mL) and aqueous buffers (pH 4–7, <1 mg/mL). Co-solvents like PEG-400 improve bioavailability .
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (<5% degradation) .

Advanced Research Questions

Q. How can structural contradictions between computational models and crystallographic data be resolved?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated bond lengths/dihedral angles with X-ray data to identify discrepancies (e.g., ±0.05 Å tolerance) .
  • Molecular Dynamics (MD) : Simulate conformational flexibility in solution to reconcile static crystallographic vs. dynamic NMR data .

Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacological data?

  • Methodological Answer :

  • Assay Design : Use orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters for pathway inhibition) to validate target engagement .
  • PK/PD Modeling : Correlate plasma concentration (Cmax = 1.2 µM at 10 mg/kg) with efficacy in animal models to identify bioavailability bottlenecks .

Q. How can researchers optimize reaction pathways to minimize by-products during scale-up?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design (e.g., 2k^k models) to optimize temperature, solvent ratio, and catalyst loading .
  • Continuous Flow Chemistry : Reduce side reactions (e.g., hydrolysis of ester groups) via precise residence time control .

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